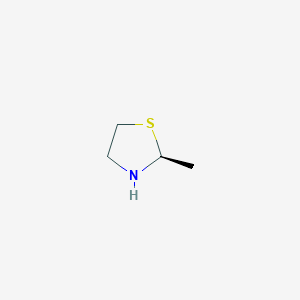

(2S)-2-methyl-1,3-thiazolidine

Description

Significance of 1,3-Thiazolidine Scaffolds in Academic Chemistry and Medicinal Research

The 1,3-thiazolidine ring system is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netresearchgate.net This prevalence is due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.

Key Biological Activities of 1,3-Thiazolidine Derivatives:

| Biological Activity | Description |

| Antimicrobial | Thiazolidine (B150603) derivatives have demonstrated efficacy against various bacterial and fungal strains. mdpi.comresearchgate.netnih.gov |

| Antiviral | Certain derivatives have been identified as potential anti-HIV agents. researchgate.netmdpi.comnih.gov |

| Anticancer | The thiazolidin-4-one scaffold, a related structure, is a prominent chemical skeleton in the development of anticancer drugs. nih.gov |

| Anti-inflammatory | Many compounds containing the thiazolidine moiety exhibit significant anti-inflammatory and analgesic properties. mdpi.comnih.gov |

| Antidiabetic | The thiazolidinedione class of drugs, such as Rosiglitazone (B1679542) and Pioglitazone (B448), are well-known for their use in treating diabetes. researchgate.netresearchgate.net |

| Antioxidant | Several thiazolidine-4-one derivatives have shown notable antioxidant potential. mdpi.comnih.gov |

| Anticonvulsant | The thiazolidine scaffold is also associated with anticonvulsant activity. mdpi.comnih.gov |

The versatility of the thiazolidine core allows for substitutions at various positions (C2, C3, N4, and C5), enabling the synthesis of a vast library of compounds with tailored biological activities. nih.govresearchgate.net This structural flexibility makes it a cornerstone in the design of novel therapeutic agents. For instance, the condensation of 2-(4-isobutylphenyl)propionic acid (ibuprofen) with a thiazolidine-4-one moiety has led to new compounds with enhanced antioxidant and potential anti-inflammatory properties. mdpi.com Furthermore, thiazolidine-2-thione derivatives have been investigated for their ability to inhibit the type III secretion system in pathogenic bacteria, offering a novel anti-virulence strategy. nih.gov

Stereochemical Considerations in Thiazolidine Chemistry: Focus on the (2S)-Configuration

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many compounds. In the context of thiazolidines, the presence of chiral centers, particularly at the C2 and C4 positions, gives rise to different stereoisomers (enantiomers and diastereomers). The specific spatial orientation of substituents can dramatically influence how a molecule interacts with chiral biological targets like enzymes and receptors.

The condensation of L-cysteine with aldehydes, a common method for synthesizing 1,3-thiazolidine-4-carboxylic acids, can result in a mixture of diastereomers at the C2 position. scielo.br The stereochemical outcome of such reactions can be influenced by the reaction conditions, with kinetic and thermodynamic control leading to different isomeric products. scielo.br

The (2S)-configuration, as seen in (2S)-2-methyl-1,3-thiazolidine, denotes a specific and absolute arrangement of the methyl group at the C2 position. This defined stereochemistry is crucial as different isomers can exhibit distinct biological effects. For example, in the acetylation of 2-p-tolyl-1,3-thiazolidine-4(R)-carboxylic acid, a selective inversion at the C2 position can occur, leading to the formation of specific stereoisomers. jst.go.jp This highlights the importance of controlling and characterizing the stereochemistry of thiazolidine derivatives in research and development.

The study of chiral thiazolidines, such as this compound, is therefore essential for understanding structure-activity relationships (SAR) and for the rational design of stereochemically pure compounds with optimized therapeutic potential. The absolute stereochemistry at the C2 position of thiazolidines derived from penicillamine (B1679230) and aldehydes has been a subject of specific investigation to understand these relationships. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methyl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c1-4-5-2-3-6-4/h4-5H,2-3H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMLFUMEBNHPPB-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NCCS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1NCCS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2s 2 Methyl 1,3 Thiazolidine and Its Derivatives

Stereoselective Synthesis of (2S)-2-Methyl-1,3-Thiazolidine and Chiral Analogues

The creation of specific stereoisomers is paramount in the synthesis of bioactive molecules. The stereoselective synthesis of this compound and its chiral analogues often leverages the inherent chirality of readily available starting materials and exercises precise control over the formation of new stereocenters.

Synthetic Routes Originating from Chiral Precursors (e.g., L-Valine, L-Cysteine)

A cornerstone of stereoselective synthesis is the use of the "chiral pool," which includes naturally occurring enantiomerically pure compounds like amino acids. L-cysteine, with its pre-defined stereocenter, is a common and effective starting material for the synthesis of chiral thiazolidines. scielo.brscielo.br The condensation of L-cysteine with an aldehyde or ketone introduces a new stereocenter at the C2 position of the thiazolidine (B150603) ring. scielo.brscielo.br

For instance, the reaction of L-cysteine with aldehydes can yield 2-substituted-1,3-thiazolidine-4-carboxylic acids. scielo.br This reaction, however, is often not diastereoselective and produces a mixture of cis and trans diastereomers. scielo.br Similarly, derivatives of 2-methyl-thiazolidine-2,4-dicarboxylic acid can be prepared through the condensation of L-cysteine with pyruvic acid or its esters, resulting in a mixture of two diastereoisomers. jst.go.jpjst.go.jp

L-valine has also been employed as a chiral precursor. Novel 2-aryl-5-methyl-1,3-thiazolidine-4-one derivatives have been synthesized from an L-valine core by reacting acylhydrazones with thiolactic acid. jrespharm.com This approach introduces two new chiral centers at the C2 and C5 positions of the thiazolidine ring, leading to the potential formation of multiple diastereomers. jrespharm.com

Table 1: Examples of Chiral Precursors in Thiazolidine Synthesis

| Chiral Precursor | Reactant | Product | Reference |

|---|---|---|---|

| L-Cysteine | Aldehydes | 2-substituted-1,3-thiazolidine-4-carboxylic acids | scielo.brscielo.br |

| L-Cysteine | Pyruvic acid/esters | 2-methyl-thiazolidine-2,4-dicarboxylic acid derivatives | jst.go.jpjst.go.jp |

Control of Diastereoisomerism in Thiazolidine Ring Formation

Controlling the stereochemical outcome of the thiazolidine ring formation is a significant challenge. The condensation of chiral amino acids like L-cysteine with achiral aldehydes typically results in a mixture of diastereomers. scielo.br However, the stereoselectivity of these reactions can be influenced by various factors, including the nature of the reactants and the reaction conditions.

A key aspect of diastereocontrol is the potential for epimerization at the C2 position. 2-Substituted-1,3-thiazolidine-4-carboxylic acid derivatives can undergo selective inversion of configuration at C2 through a ring-opening-ring-closure mechanism. scielo.br This process can be exploited to selectively synthesize N-acylthiazolidines as pure stereoisomers. scielo.br For example, N-acetylation of 2-p-tolyl-1,3-thiazolidine-4(R)-carboxylic acid can lead to selective inversion at the C2 position. jst.go.jpjst.go.jp

The mechanism of stereoselectivity is often rationalized by considering the ring-chain tautomeric equilibria between the 1,3-thiazolidine and the corresponding Schiff base (imine). scielo.brscielo.br Subsequent diastereoselective cyclization of an iminium cation intermediate can lead to the formation of a single stereoisomer. scielo.brscielo.br The formation of an in situ imine intermediate has been proposed as a key step in the stereoselective synthesis of (2R/2S,4R)-2-aryl-thiazolidine-4-carboxylic acids. tandfonline.com

In some cases, the choice of reactants can dictate the stereochemical outcome. For instance, the synthesis of a bicyclic hydantoinothiolactone from L-cysteine proceeded with high stereoselectivity. rsc.org

Development of Novel Synthetic Protocols for 1,3-Thiazolidines

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for constructing the 1,3-thiazolidine ring. These include one-pot multicomponent reactions, the use of catalysts, and green chemistry approaches.

One-Pot and Multicomponent Cyclization Reactions

One-pot and multicomponent reactions (MCRs) are highly efficient strategies that allow for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and simplifying purification procedures. thieme-connect.comcrimsonpublishers.comresearchgate.net Several MCRs have been developed for the synthesis of 1,3-thiazolidine derivatives.

A common three-component reaction involves an amine, a carbonyl compound (aldehyde), and a mercapto-acid like thioglycolic acid. researchgate.netnih.gov This approach has been used to synthesize a variety of 1,3-thiazolidin-4-ones. researchgate.netnih.gov For example, a library of thiazolidine-4-one molecular hybrids was synthesized via a one-pot multicomponent reaction of 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid. nih.gov Similarly, novel 2-imino-1,3-thiazolidin-4-one derivatives have been prepared through a one-pot, three-component reaction of phenyl isothiocyanate, primary amines, and dimethyl acetylenedicarboxylate. crimsonpublishers.com

The Asinger four-component reaction is another example of an MCR used to prepare 3-thiazolines, which can then be further functionalized. thieme-connect.com Other multicomponent reactions have been developed for the synthesis of 1,3-thiazolidine-2-thiones. organic-chemistry.org

Catalytic Strategies in Thiazolidine Ring Construction

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Various catalysts have been employed for the synthesis of 1,3-thiazolidines.

Both acid and base catalysts have been utilized. Acid catalysts such as L-proline, researchgate.net p-toluenesulfonic acid (p-TSA), sulfamic acid, and hydrochloric acid have been used in the synthesis of thiazolidin-4-ones. nih.gov Supported protic acids have also been shown to enhance catalytic potential. d-nb.info DABCO has been identified as an effective catalyst for the synthesis of 4,4-disubstituted-1,3-thiazolidine-2-thiones. acs.org

Nanocatalysts are gaining prominence due to their high surface area and reactivity. researchgate.net For instance, nano-Fe3O4@SiO2 supported ionic liquid has been used as an efficient catalyst for the synthesis of 1,3-thiazolidin-4-ones. d-nb.info Other nanocatalysts include Ni(II) ion stabilized on zeolite-Y (NNZ) and Fe3O4@SiO2-Pr@s-proline nanoparticles. researchgate.net Palladium-based nanocatalysts have also been developed for the three-component synthesis of N-heterocyclic thiazolidinones. frontiersin.org

Table 2: Catalysts Used in Thiazolidine Synthesis

| Catalyst Type | Specific Catalyst | Application | Reference |

|---|---|---|---|

| Organocatalyst | L-Proline | Synthesis of 1,3-thiazolidin-4-ones | researchgate.net |

| Base Catalyst | DABCO | Synthesis of 4,4-disubstituted-1,3-thiazolidine-2-thiones | acs.org |

| Nanocatalyst | Nano-Fe3O4@SiO2 supported ionic liquid | Synthesis of 1,3-thiazolidin-4-ones | d-nb.info |

| Nanocatalyst | Ni(II) ion stabilized on zeolite-Y | Synthesis of 3-benzimidazolyl-1,3–thiazolidin-4-one derivatives | researchgate.net |

Environmentally Benign Synthesis Approaches to Thiazolidines

Green chemistry principles are increasingly being applied to the synthesis of thiazolidines to reduce the environmental impact of chemical processes. This includes the use of green solvents, catalysts, and energy sources.

Water is an ideal green solvent, and several methods for thiazolidine synthesis have been developed in aqueous media. researchgate.net For instance, the one-pot, multicomponent synthesis of 1,3-thiazolidin-4-ones using L-proline as a catalyst can be performed in water. researchgate.net

Ionic liquids (ILs) are considered green alternatives to volatile organic solvents due to their low vapor pressure and recyclability. tandfonline.com They can act as both the solvent and the catalyst in the synthesis of various thiazolidine derivatives. tandfonline.comnih.gov Deep eutectic solvents (DES), another class of green solvents, have also been employed as efficient catalysts and reaction media for the preparation of 1,3-thiazolidin-4-ones. researchgate.net

Solvent-free synthesis is another environmentally friendly approach. nih.gov The synthesis of 1,3-thiazolidin-4-ones has been achieved under solvent-free conditions using ammonium (B1175870) persulfate as a catalyst. nih.gov Furthermore, ultrasound irradiation has been used to promote the synthesis of thiazolidinones, often leading to shorter reaction times and higher yields. nih.gov

Chemical Reactivity and Derivatization Studies of this compound Analogues

The reactivity of the thiazolidine ring is a subject of significant interest, with derivatization studies providing insights into its chemical versatility. These studies explore modifications at various positions, leading to a diverse array of novel compounds with potential applications in medicinal chemistry and organic synthesis.

N-Acylation and Other N-Substitutions

The nitrogen atom of the thiazolidine ring is a key site for chemical modification, with N-acylation being a prominent transformation. This reaction is crucial for the synthesis of various derivatives, including those with potential biological activity. acs.org The conditions for N-acylation can influence the stereochemistry of the final product. For instance, the N-acetylation of 2-substituted thiazolidine-4-carboxylic acids can proceed with either retention or inversion of configuration at the C2 and C4 positions, depending on the reagents and reaction conditions. jst.go.jp

Studies have shown that N-acetylation of 2-p-tolyl-1,3-thiazolidine-4(R)-carboxylic acid using acetic anhydride (B1165640)/pyridine or acetic anhydride/water can lead to selective inversion at the C2 position. jst.go.jp This transformation is believed to occur through a ring-opening mechanism involving a Schiff-base intermediate. jst.go.jp In contrast, the acetylation of (2S,4R)-1,3-thiazolidine-2,4-dicarboxylic acid 4-methyl ester with acetyl chloride in the presence of triethylamine (B128534) proceeds with retention of configuration at C4. jst.go.jp This is attributed to the inability of the substrate to form an acid anhydride intermediate involving the 4-carboxyl group. jst.go.jp

The synthesis of quaternary N-acyl thiazolidines has also been explored. This involves the N-acylation of a thiazolidine derivative using a fatty acid chloride, followed by methylation with methyl iodide to yield the desired quaternary ammonium salt. nih.gov

Table 1: Examples of N-Acylation Reactions of Thiazolidine Derivatives

| Starting Material | Reagents and Conditions | Product | Stereochemical Outcome | Reference |

| 2-p-tolyl-1,3-thiazolidine-4(R)-carboxylic acid | Acetic anhydride/pyridine, 25°C | 2(S)-p-tolyl-3-acetyl-1,3-thiazolidine-4(R)-carboxylic acid | Selective inversion at C2 | jst.go.jp |

| 2-p-tolyl-1,3-thiazolidine-4(R)-carboxylic acid | Acetic anhydride/water, 100°C | 2(R)-p-tolyl-3-acetyl-1,3-thiazolidine-4(R)-carboxylic acid | Selective inversion at C2 | jst.go.jp |

| (2S,4R)-1,3-thiazolidine-2,4-dicarboxylic acid 4-methyl ester | Acetyl chloride, triethylamine, dichloromethane | (2S,4R)-3-acetyl-1,3-thiazolidine-2,4-dicarboxylic acid 4-methyl ester | Retention of configuration at C4 | jst.go.jp |

| 1-(2-(pyridin-2-yl)thiazolidin-3-yl)acyl-1-one | Methyl iodide, acetonitrile (B52724) | 1-Methyl-2-(3-acylthiazolidin-2-yl)pyridin-1-ium iodide | Quaternization | nih.gov |

Reactions at C2, C4, and C5 Positions of the Thiazolidine Ring

The carbon atoms of the thiazolidine ring also serve as sites for various chemical transformations. The reactivity at these positions is influenced by the nature of the substituents and the reaction conditions.

The C2 position is particularly susceptible to both electrophilic and nucleophilic attacks. pharmaguideline.com The presence of electron-donating substituents at C2 can facilitate electrophilic attack at the C5 position. pharmaguideline.com Quaternization of the ring nitrogen increases the acidity of the C2-hydrogens, making them susceptible to deprotonation by strong bases like organolithium compounds. pharmaguideline.com

The C5 position is also reactive, particularly in thiazolidinone derivatives. The methylene (B1212753) group at C5 can undergo Knoevenagel condensation with aldehydes and ketones, leading to the formation of 5-ene-4-thiazolidinones. juniperpublishers.comnih.gov This reaction involves a nucleophilic addition of the active methylene group to the carbonyl carbon, followed by dehydration. juniperpublishers.com

Table 2: Reactivity at Different Positions of the Thiazolidine Ring

| Position | Type of Reaction | Reactivity Details | Reference |

| C2 | Electrophilic and Nucleophilic Attack | Susceptible to attack by various electrophiles and nucleophiles. Acidity of C2-H increases upon N-quaternization. | pharmaguideline.com |

| C4 | Influenced by adjacent groups | The carboxyl carbon is highly deshielded. | cdnsciencepub.com |

| C5 | Knoevenagel Condensation | The active methylene group reacts with aldehydes and ketones. | juniperpublishers.comnih.gov |

Ring Opening and Rearrangement Mechanisms in Thiazolidine Systems

Thiazolidine derivatives can undergo ring-opening and rearrangement reactions under various conditions, often involving the cleavage of the C-S or C-N bond. rsc.org These reactions can be influenced by factors such as pH, temperature, and the presence of catalysts.

Ring opening can also be promoted by metal ions. nih.gov Furthermore, rearrangements can occur, leading to the formation of different heterocyclic systems. For example, some thiazolidine derivatives can undergo rearrangement to form fused oxathiane–γ-lactam bicyclic systems. rsc.orgrsc.orgresearchgate.net This transformation is stereoselective and can involve the formation of either an iminium or a sulfonium (B1226848) intermediate, depending on the substitution at the C2 position. rsc.org The epimerization at C2 is often observed during these processes, providing evidence for the ring-opening mechanism. rsc.org

Table 3: Mechanisms of Ring Opening and Rearrangement

| Reaction Type | Conditions | Intermediate | Key Observations | Reference |

| Hydrolysis | Acidic pH | Iminium ion | Rate influenced by intermediate stability. | rsc.orgresearchgate.net |

| Thermal Ring Opening | 50–90 °C | Iminium ion | Observed for certain 2-substituted thiazolidines. | nih.gov |

| Rearrangement | Acidic conditions | Iminium or Sulfonium ion | Stereoselective formation of bicyclic products; epimerization at C2. | rsc.org |

Advanced Spectroscopic and Structural Elucidation Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment of Thiazolidine (B150603) Derivatives

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the structure and stereochemistry of thiazolidine derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity within the molecule.

In the case of methyl-substituted thiazolidine-4-carboxylic acids, the chemical shifts of the carbon atoms in the thiazolidine ring are influenced by the position of the methyl groups. For example, a methyl group at the C2 position can cause a significant downfield shift of the C2 carbon signal compared to the unsubstituted compound. cdnsciencepub.com The analysis of ¹H and ¹³C NMR data, often in combination, allows for the initial mapping of the carbon-hydrogen framework. d-nb.infojrespharm.com

Detailed ¹H and ¹³C NMR data for various thiazolidine derivatives have been reported in the literature. For example, the analysis of 5-substituted thiazolidin-4-one derivatives involved the use of 1D and 2D NMR experiments to assign all proton and carbon signals, confirming the proposed structures. mdpi.com Similarly, the structures of novel 2-aryl-5-non-substituted/methyl-1,3-thiazolidine-4-one derivatives were confirmed using IR, ¹H-NMR, and HR-MS analysis, with ¹³C-NMR recorded for representative compounds. jrespharm.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Thiazolidine Derivatives

| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione (CH₂-3) | 4.80 (s) | - | mdpi.com |

| Thiazolidine-2,4-dione (CH₂-10) | 5.60 (s) | - | mdpi.com |

| Thiazolidinone DKI40 (H-5) | 8.53 (s) | - | mdpi.com |

| Thiazolidinone DKI40 (C-10) | - | 170.88 | mdpi.com |

| 5-substituted benzylidene derivatives (Ar-CH=) | 7.93–8.01 | 131.0–132.0 | mdpi.com |

| Thiazolidine CH₂ group (unsubstituted arylidene) | 4.20–4.22 | ~32–36 | mdpi.com |

| Thiazolidine-4-one ring (N-CH-S) | 5.75–6.10 (s) | 56.9–61.7 | d-nb.info |

| Thiazolidine-4-one ring (CH₂-CO) | 3.63–3.80 (dd or m) | 29.9–30.1 | d-nb.info |

s = singlet, dd = doublet of doublets, m = multiplet

While 1D NMR provides information about the chemical shifts of individual nuclei, 2D NMR techniques are crucial for establishing the connectivity between atoms and elucidating the three-dimensional structure and conformation of thiazolidine derivatives. mdpi.com

Commonly used 2D NMR experiments include:

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms, helping to establish the sequence of proton environments in a spin system. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift. mdpi.combeilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. mdpi.commdpi.combeilstein-journals.org For example, in the structural analysis of thiazolidine-2,4-dione-acridine hybrids, HMBC correlations were used to distinguish between the singlets of two different methylene (B1212753) groups. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by chemical bonds. This information is vital for determining the stereochemistry and conformational preferences of the molecule. mdpi.commdpi.com

Through the combined application of these 2D NMR techniques, researchers can build a comprehensive picture of the molecular structure, as demonstrated in the structural assignment of various thiazolidine-4-one derivatives. mdpi.commdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis of Thiazolidine Compounds

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through the analysis of fragmentation patterns. vulcanchem.com It is a cornerstone in the characterization of newly synthesized thiazolidine derivatives. nih.govsemanticscholar.org

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. mdpi.com By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. d-nb.infonih.govnih.gov This level of precision is essential for confirming the identity of newly synthesized thiazolidine derivatives and is often a requirement for publication in scientific journals. jrespharm.comnih.govacs.org For instance, the molecular formulas of novel thiazolidine-2,4-dione-acridine hybrids were accurately determined using HRMS. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. chemrxiv.org In the context of thiazolidine research, GC-MS has been instrumental in identifying metabolites in biological samples. nih.gov

For instance, a GC-MS method was developed to identify and quantify the cysteine and pyridoxal (B1214274) 5'-phosphate adduct, 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA), in human plasma. nih.gov This often involves a derivatization step to make the metabolites more volatile and amenable to GC analysis. nih.govshimadzu.com One study on the metabolism of N-nitroso-1,3-thiazolidine in rats utilized GC-MS to analyze urine extracts, revealing important metabolic pathways. nih.gov It is important to note that the injection technique in GC-MS can sometimes lead to the formation of artifacts through pyrolysis, which requires careful interpretation of the results. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a highly sensitive and selective technique for analyzing complex mixtures. wikipedia.org It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis of a mass spectrometer. wikipedia.org This makes it an ideal tool for studying thiazolidine derivatives in complex biological matrices like plasma. acs.orgnih.gov

LC-MS/MS has been successfully employed for the simultaneous determination of pioglitazone (B448), a thiazolidinedione drug, and its metabolites in human plasma. nih.gov The technique's ability to separate components in a mixture before they enter the mass spectrometer allows for the accurate quantification of individual compounds, even at low concentrations. nih.gov A recently developed HPLC-MS/MS method allows for the determination of plasma 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA), demonstrating the power of this technique for screening human plasma samples. nih.gov

Vibrational Spectroscopy for Functional Group Characterization (e.g., FTIR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a cornerstone technique for identifying the functional groups within a molecule. For thiazolidine derivatives, FTIR spectra provide definitive evidence for the presence of key structural motifs. An infrared investigation of N-methyl-1,3-thiazolidine-2-thione revealed that vibrations involving the C=S group contribute to absorptions around 1000 cm⁻¹ and below 600 cm⁻¹. capes.gov.br In more complex derivatives, such as those containing carbonyl groups, characteristic stretching vibrations are readily identifiable. For example, the IR spectrum of a chromenylthiazolidine derivative showed absorption bands for C=O groups at 1728 and 1681 cm⁻¹. scielo.br Similarly, a study of 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one reported the C=O stretching vibration at 1689.6 cm⁻¹. nih.gov

The vibrations of the alkyl and ring portions of the molecule are also well-defined. The anti-symmetric and symmetric stretching modes of a methyl (CH₃) group are typically observed in the regions of 2912-2915 cm⁻¹ and 1485-1400 cm⁻¹, respectively. scialert.net For methylene (CH₂) groups within the thiazolidine ring, symmetric stretching vibrations have been assigned at 2867 cm⁻¹ (IR) and 2890 cm⁻¹ (Raman). scialert.net The characterization of these compounds is often confirmed using a combination of IR, NMR, and mass spectrometry. nih.govsciensage.info

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound | Citation |

|---|---|---|---|---|

| N-H | Stretching | 3145 | Chromenylthiazolidine-2,4-dione | scielo.br |

| C=O | Stretching | 1681 - 1728 | Chromenylthiazolidine-2,4-dione | scielo.br |

| C=O | Stretching | 1689.6 | 1-Cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one | nih.gov |

| CH₃ | Symmetric Bending | ~1394 | Indeno Quinoxaline Pyrrolo Thiazole (B1198619) Derivative | scialert.net |

| CH₂ | Symmetric Stretching | 2867 - 2890 | Indeno Quinoxaline Pyrrolo Thiazole Derivative | scialert.net |

| C=S | Stretching | ~1000 | N-methyl-1,3-thiazolidine-2-thione | capes.gov.br |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids. novapublishers.com This technique provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for confirming stereochemistry. novapublishers.com In the field of thiazolidine research, X-ray diffraction has been used to determine the crystal structures of numerous derivatives. researchgate.net For instance, the structure of N-benzoyl-2-oxo-1,3-thiazolidine has been confirmed by X-ray analysis. researchgate.net

Structural studies reveal that the thiazolidine ring and its substituents participate in various intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. In the crystal structure of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one, molecules are linked by N-H···N hydrogen bonds to form dimers. nih.gov This technique is also invaluable for elucidating the structures of complex metal-thiazolidine complexes. nih.gov

The five-membered thiazolidine ring is not planar and typically adopts a puckered conformation. researchgate.net X-ray crystallographic data consistently show that the ring often assumes an "envelope" or "twist" conformation. vulcanchem.comvulcanchem.com In an envelope conformation, one atom deviates from the plane formed by the other four. vulcanchem.com Studies on 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one and its dioxide derivative revealed that the thiazolidinone rings in both structures exhibit an envelope pucker with the sulfur atom acting as the flap. nih.gov

In other derivatives, a twist conformation is observed. iucr.org The specific conformation and the degree of puckering are influenced by the nature and position of substituents on the ring. researchgate.netresearchgate.net For example, X-ray analysis of 3-phenyl- and 3-cyclohexyl-thiazolidine-2-thiones showed puckering angles of 23.2° and 7.5°, respectively, demonstrating the significant impact of the N-substituent on the ring's geometry. researchgate.net This conformational flexibility is a key feature that can influence the molecule's interaction with biological targets. vulcanchem.com

| Thiazolidine Derivative | Observed Conformation | Key Structural Feature | Citation |

|---|---|---|---|

| 1-Cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one | Envelope | Sulfur atom is the flap of the envelope. | nih.gov |

| Spiro[acenaphthylene-1,11′-chromeno[3′,4′:3,4]pyrrolo[1,2-c]thiazol]-2-one derivative | Twist | Twist conformation on the methine N—C atoms. | iucr.org |

| 3-Phenyl-thiazolidine-2-thione | Puckered | Puckering angle of 23.2°. | researchgate.net |

| 3-Cyclohexyl-thiazolidine-2-thione | Puckered | Puckering angle of 7.5°. | researchgate.net |

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility and stability. This phenomenon has been noted for thiazolidine derivatives, where the prediction of properties like solubility can be complicated by the potential for polymorphism. acs.org Patents related to thiazolidinedione derivatives, a class of compounds used as antidiabetic agents, describe the preparation of specific polymorphic forms, highlighting the industrial relevance of controlling the crystalline structure of these compounds. google.comgoogle.com

Chromatographic Methods for Purity Assessment and Isomer Separation in Research

Chromatographic techniques are essential for the purification and analysis of (2S)-2-methyl-1,3-thiazolidine and its derivatives. Gas chromatography (GC) has been successfully used to assess the purity of reaction products, such as in the synthesis of 1,3-thiazolidin-2-one, where a purity of over 98% was confirmed. google.com For less volatile or thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice. jrespharm.com It is routinely used to monitor reaction progress and confirm the purity of synthesized thiazolidinone derivatives. jrespharm.comevitachem.com

The synthesis of substituted thiazolidines often results in the formation of multiple stereoisomers, particularly diastereomers when a chiral starting material is used and a new stereocenter is created. HPLC is a powerful tool for the separation and analysis of these isomeric mixtures. jrespharm.com

Reverse-phase HPLC is commonly employed for this purpose. For example, the diastereomers of (4R)-3-(2-Methylbutanoyl)-1,3-thiazolidine-4-carboxylic acid have been separated using a C18 column with a methanol/water mobile phase gradient. vulcanchem.com Chiral HPLC, which utilizes a chiral stationary phase (CSP), is particularly effective for resolving stereoisomers. Chiralcel® columns are frequently used, as demonstrated in the separation of thiazolidine-2-carboxylic acid enantiomers on a Chiralcel OD-H column. researchgate.net Similarly, the diastereomers of N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides were resolved on a Chiralpak AD-H column. researchgate.net The observation of multiple peaks in the HPLC chromatograms of purified compounds that possess multiple chiral centers is indicative of the presence of a diastereomeric mixture. jrespharm.com

| Compound Type | HPLC Column | Mobile Phase | Purpose | Citation |

|---|---|---|---|---|

| N-acylated thiazolidine derivative | Reverse-phase C18 | Methanol/water gradient | Diastereomer separation | vulcanchem.com |

| Thiazolidine-2-carboxylic acid | Chiralcel OD-H | n-hexane-isopropanol (85:15 v/v) | Enantiomer separation | researchgate.net |

| N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides | Chiralpak AD-H | n-hexane: 2-propanol (85:15) | Diastereomer/enantiomer separation | researchgate.net |

| 2-aryl-5-methyl-1,3-thiazolidine-4-one derivatives | Not specified | Not specified | Analysis of diastereomeric forms | jrespharm.com |

Computational Chemistry and Theoretical Investigations of 2s 2 Methyl 1,3 Thiazolidine and Its Analogues

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for studying the molecular and electronic structures of thiazolidine (B150603) derivatives due to its balance of computational cost and accuracy. biointerfaceresearch.comresearchgate.net These studies are fundamental to understanding the molecule's reactivity, stability, and spectroscopic characteristics. researchgate.netmdpi.com

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. nih.gov For thiazolidine analogues, this is commonly performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-31G(d,p) or 6-311+G(2d,p). researchgate.netnih.gov This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.govresearchgate.net For instance, in studies of thiazolidine-2,4-dione derivatives, DFT calculations have been used to determine the optimized geometrical parameters, which show good agreement with experimental values. researchgate.net The resulting 3D structure from these optimizations provides a clear picture of the molecule's spatial arrangement. nih.gov

Table 1: Example of Calculated Geometrical Parameters for a Thiazolidinone Analogue

| Parameter | Bond | Calculated Value (Å or °) |

| Bond Length | C=O | 1.21 |

| Bond Length | C-N | 1.38 |

| Bond Length | C-S | 1.85 |

| Bond Angle | O-C-N | 125.0 |

| Bond Angle | C-N-C | 115.0 |

| Bond Angle | N-C-S | 110.0 |

Note: The data in the table is illustrative, based on typical values found in DFT studies of thiazolidinone derivatives, and does not represent (2S)-2-methyl-1,3-thiazolidine specifically.

DFT calculations are widely used to predict spectroscopic data, which aids in the interpretation of experimental spectra. Theoretical calculations of vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts for thiazolidine derivatives have shown good correlation with experimental findings. scielo.org.zanih.gov

For IR spectra, theoretical vibrational frequencies are computed, often with scaling factors applied to better match experimental results. nih.gov These calculations help assign specific vibrational modes to the observed absorption bands. scielo.org.za Similarly, the Gauge-Independent Atomic Orbital (GIAO) method within DFT is frequently employed to predict ¹H and ¹³C NMR chemical shifts. scielo.org.zadntb.gov.ua Studies on various thiazolidinone derivatives have demonstrated that calculated chemical shifts are generally in good agreement with experimental data, confirming the proposed molecular structures. mdpi.comscielo.org.zaresearchgate.net

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Thiazolidinone Analogue

| Parameter | Experimental Value | Calculated Value (B3LYP) |

| IR (cm⁻¹) | ||

| C=O stretch | 1700 | 1715 |

| C-N stretch | 1350 | 1360 |

| ¹³C NMR (ppm) | ||

| C=O | 165.9 | 159.3 |

| C-S | 35.0 | 34.5 |

| ¹H NMR (ppm) | ||

| N-H | 8.5 | 8.4 |

| CH₂ | 3.9 | 3.9 |

Note: The data in the table is illustrative and compiled from typical results reported for various thiazolidinone analogues in the literature. scielo.org.za

Conformational Analysis and Energy Landscapes of Thiazolidine Systems

The study of the different spatial arrangements of a molecule, or its conformations, and their associated energies is known as conformational analysis. drugdesign.org For cyclic systems like thiazolidine, this analysis is crucial for understanding its biological activity and reactivity. The five-membered thiazolidine ring is not planar and can adopt various "puckered" conformations, such as envelope or twist forms.

Computational methods are used to explore the potential energy surface of the molecule, identifying local and global energy minima which correspond to stable conformers. drugdesign.orgcresset-group.com This mapping of conformations and their relative energies creates an energy landscape. nih.govnih.gov For substituted thiazolidin-4-ones, DFT has been used to calculate the lowest energy conformers, revealing preferences for specific arrangements (e.g., exo or endo conformations) of substituents on the ring. nih.gov These analyses provide a comprehensive understanding of the molecule's flexibility and the most probable shapes it will adopt. drugdesign.org

Tautomerism Studies (e.g., Thione-Thiol Tautomerism) and Stability

Tautomerism, the interconversion of structural isomers, is a key consideration for heterocyclic compounds containing amide or thioamide groups. In thiazolidine derivatives like 1,3-thiazolidine-2-thione, a dynamic equilibrium can exist between the thione (C=S) and thiol (-SH) forms. unicamp.brresearchgate.net

Computational studies, particularly DFT, are instrumental in investigating these equilibria. nih.gov By calculating the relative energies of the different tautomers, researchers can predict which form is more stable in the gas phase or in different solvents. cdnsciencepub.com For 1,3-thiazolidine-2-thione, theoretical studies supported by experimental data indicate that the thione tautomer is predominant, especially in the solid state. researchgate.net In solution, the equilibrium can be influenced by solvent polarity and temperature. researchgate.netcdnsciencepub.com Quantum chemical calculations of similar heterocyclic systems have consistently shown that the thione form is generally the most stable tautomer in the gas phase. nih.gov

Reaction Mechanism Elucidation through Theoretical Modeling

Theoretical modeling is a valuable tool for elucidating the mechanisms of chemical reactions. By mapping the reaction pathway and calculating the energies of reactants, transition states, and products, computational chemistry can provide detailed insights into how a reaction proceeds. For thiazolidine synthesis, such as the [3+2] cycloaddition reactions, theoretical studies can help confirm the proposed mechanism. nih.gov For example, modeling can show how the nucleophilic attack and subsequent ring closure occur to form the thiazolidine ring. jmchemsci.com These studies can also explain the stereochemical outcomes of reactions involving chiral precursors. nih.gov In the synthesis of thiazolidine-2,4-diones via the Knoevenagel condensation, computational modeling can help understand the energetics of the condensation and subsequent cyclization steps. nih.gov

Thermochemical Properties and Enthalpies of Formation

DFT and other quantum chemical methods can be used to calculate important thermochemical properties of molecules, such as their enthalpies of formation. researchgate.net These calculations are based on the total electronic energy of the optimized molecular structure, with corrections for zero-point vibrational energy and thermal effects. This data is vital for understanding the stability of a compound and the energetics of reactions in which it participates. For thiazolidine-2,4-dione derivatives, DFT calculations have been employed to determine properties like heats of formation, which contribute to a comprehensive understanding of the molecule's thermodynamic profile. researchgate.net

Research on Biological Activities and Mechanistic Pathways of Thiazolidine Derivatives

Investigation of Antimicrobial Mechanisms (Antibacterial, Antifungal)

Thiazolidine (B150603) derivatives have demonstrated notable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.goviaea.orgnih.gov The antimicrobial potential of this class of compounds is a significant area of research, driven by the increasing need for new agents to combat antibiotic resistance. iaea.orgnih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of thiazolidine derivatives. Research has shown that the nature and position of substituents on the thiazolidine ring and its associated aryl rings significantly influence the compound's efficacy.

For instance, in a series of 2,3-diaryl-thiazolidin-4-ones, the presence of specific substituents was found to be critical for activity. One of the most potent compounds in a study had a MIC ranging from 0.008–0.06 mg/mL. nih.gov SAR analysis of certain thiazole (B1198619) derivatives linked to other heterocycles revealed that the substituents on linked pyrazoline and phenyl moieties were key for both antibacterial and antifungal effects. mdpi.com In another study of 2,4-disubstituted thiazolidinone derivatives, substitution at the para-position of the phenyl ring with a chlorine or bromine atom was found to increase antibacterial activity against B. subtilis. researchgate.net Conversely, for activity against P. aeruginosa, a substituent with N,N-dimethylamine resulted in higher potency. researchgate.net The incorporation of both benzothiazole (B30560) and thiazolidinone moieties into a single molecular frame has been explored to create new derivatives with enhanced antimicrobial properties. nih.gov

The antimicrobial efficacy of thiazolidine derivatives is commonly quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various microbial strains.

In one study, synthesized 2,3-diaryl-thiazolidin-4-ones exhibited antibacterial activity against six Gram-positive and Gram-negative bacteria with MIC values in the range of 0.008–0.24 mg/mL and MBC values from 0.0016–0.48 mg/mL. nih.gov The most sensitive bacterium was identified as S. Typhimurium, while S. aureus was the most resistant. nih.gov Certain compounds from this series were more potent against resistant strains like MRSA, P. aeruginosa, and E. coli than the reference antibiotic, ampicillin. nih.gov

Another study on 5-arylidene-thiazolidine-2,4-dione derivatives showed that all tested compounds displayed antimicrobial activity, particularly against Gram-positive bacteria, with MIC values ranging from 2 to 16 µg/mL. nih.gov Furthermore, new hybrids of thiazolidine-2,4-dione and chlorophenylthiosemicarbazone have been synthesized and tested, with the most active compounds showing a MIC of 3.91 mg/L, an activity level similar to or higher than reference drugs like oxacillin (B1211168) and cefuroxime. nih.gov

Docking studies suggest that the antibacterial action of some thiazolidin-4-ones may involve the inhibition of the MurB enzyme, which is essential for bacterial cell wall synthesis. nih.gov For antifungal activity, the likely target is the enzyme CYP51 (lanosterol 14α-demethylase), which is critical for fungal cell membrane integrity. nih.gov

| Derivative Class | Microorganism | MIC Range | Reference |

| 2,3-diaryl-thiazolidin-4-ones | Gram-positive & Gram-negative bacteria | 0.008–0.24 mg/mL | nih.gov |

| 5-arylidene-thiazolidine-2,4-diones | Gram-positive bacteria | 2–16 µg/mL | nih.gov |

| TZD-chlorophenylthiosemicarbazone hybrids | Bacteria | 3.91 mg/L | nih.gov |

Exploration of Antiviral Mechanisms

The thiazolidine scaffold has been identified as a promising backbone for the development of antiviral agents. nih.govnih.gov Derivatives have shown activity against a variety of RNA and DNA viruses, including influenza A virus (IAV), hepatitis B virus (HBV), hepatitis C virus (HCV), and SARS-CoV-2. nih.govnih.govliverpool.ac.uknih.gov

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of antiretroviral therapy, acting by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), a viral DNA polymerase essential for HIV replication. nih.govwikipedia.org The 2,3-diaryl-thiazolidin-4-one scaffold has emerged as a selective NNRTI. nih.gov

Thiazolidine derivatives exert their antiviral effects by targeting various essential viral enzymes. For instance, thiazolides have been identified as inhibitors of HBV replication. nih.gov The prototypical thiazolide, nitazoxanide, and its derivatives have been evaluated for their antiviral properties. liverpool.ac.uknih.gov

In the context of SARS-CoV-2, new thiazolidine-4-one derivatives have been synthesized and shown to act as inhibitors of the main protease (Mpro), a key enzyme for viral replication. nih.gov These compounds demonstrated inhibitory potencies in the micromolar range. nih.gov In silico docking studies revealed that the thiazolidinone core can mimic the Gln amino acid of the natural substrate, and a nitro-substituted aromatic portion of the molecule establishes critical π-π stacking interactions with the catalytic His-41 residue of the Mpro active site. nih.gov

Research on 2-aryl substituted thiazolidine-4-carboxylic acids has demonstrated their potential against avian influenza virus (AIV) and infectious bronchitis virus (IBV). nih.govnih.gov In in ovo assays, these compounds were found to be active against both AIV subtype H9N2 and IBV, with some derivatives showing IC₅₀ values as low as 3.47 µM for AIV and 4.10 µM for IBV. nih.govnih.gov

| Derivative Class | Viral Target | Inhibitory Concentration (IC₅₀) | Reference |

| 2,3-diaryl-thiazolidin-4-ones | HIV-1 Reverse Transcriptase | < 5 nM - 1 nM | nih.gov |

| Thiazolidine-4-one derivatives | SARS-CoV-2 Main Protease | Micromolar range | nih.gov |

| 2-aryl thiazolidine-4-carboxylic acids | Avian Influenza Virus (H9N2) | 3.47 µM | nih.govnih.gov |

| 2-aryl thiazolidine-4-carboxylic acids | Infectious Bronchitis Virus | 4.10 µM | nih.govnih.gov |

Research into Anticancer and Antiproliferative Action Mechanisms

The thiazolidine core, particularly the thiazolidinedione (TZD) structure, is a well-established pharmacophore in the design of anticancer agents. pharmacyjournal.infonih.gov These compounds have been shown to suppress the growth of various cancer cell lines, including those of the breast, colon, lung, and prostate. pharmacyjournal.infonih.gov

Thiazolidinone derivatives can induce apoptosis, inhibit angiogenesis, and arrest the cell cycle in cancer cells. nih.govmdpi.com For example, novel thiazolidinone-1,2,3-triazole hybrids have been shown to trigger apoptosis through the caspase-3/7 pathway in cancer cell lines. nih.gov

The anticancer activity of TZD derivatives is often linked to their function as ligands for peroxisome proliferator-activated receptor-gamma (PPARγ). mdpi.com However, they can also act through other mechanisms. For instance, certain 5-benzylidene thiazolidine-2,4-dione derivatives have demonstrated potent antiproliferative activity against a wide panel of cancer cell lines, with IC₅₀ values in the micromolar range. nih.gov A specific derivative, 5d, was active against 60 human tumor cell lines, showing a GI₅₀ (50% growth inhibition) of 1.11 μM against breast cancer (MDA-MB-468) and 1.15 μM against renal cancer (RXF 393). nih.gov

Other studies have identified TZD derivatives that act as inhibitors of cyclin-dependent kinase 2 (CDK2) and cell division cycle phosphatase (CDC25), both of which are crucial for cell cycle progression. nih.gov The SAR for anticancer activity indicates that substitutions on the TZD scaffold, such as electron-withdrawing groups on an associated phenyl ring, can enhance potency. ekb.eg

| Derivative | Cancer Cell Line | Activity (GI₅₀ / IC₅₀) | Reference |

| Compound 5d (5-(4-alkylbenzyledene) TZD) | Breast Cancer (MDA-MB-468) | GI₅₀: 1.11 µM | nih.gov |

| Compound 5d (5-(4-alkylbenzyledene) TZD) | Renal Cancer (RXF 393) | GI₅₀: 1.15 µM | nih.gov |

| Compound 5d (5-(4-alkylbenzyledene) TZD) | Non-Small Cell Lung Cancer (NCI-H522) | GI₅₀: 1.36 µM | nih.gov |

| Compound 28 (Thiazolidin-4-one derivative) | Breast Cancer (MCF-7) | IC₅₀: 2.1 µM | nih.gov |

| Thiazolidinone-1,2,3-triazole hybrids | Various cancer cell lines | Promising antitumor potential | nih.gov |

| Compound 6b (Thiazolidinone derivative) | Liver Cancer (HepG2) | IC₅₀: 4.712 µM | tandfonline.com |

Induction of Apoptosis and Cell Cycle Arrest Pathways

Thiazolidine derivatives, notably thiazolides such as Nitazoxanide (NTZ) and its bromo-derivative RM4819, have demonstrated significant anticancer activity by inducing apoptosis and causing cell cycle arrest in colorectal cancer (CRC) cells. d-nb.infouni-konstanz.de These compounds inhibit the proliferation of colon carcinoma cell lines by promoting a G1 phase cell cycle arrest. d-nb.infouni-konstanz.de This arrest is mediated by the inhibition of protein translation through the mTOR/c-Myc/p27 pathway, which appears to be a consequence of inhibited mitochondrial respiration. d-nb.infouni-konstanz.de

The pro-apoptotic effects of these thiazolides can be cell line-specific. For instance, after 72 hours of treatment, RM4819 induced apoptosis in 50% of LS174T cells, while NTZ induced apoptosis in only 20% of the same cell line. d-nb.info Conversely, in HCT116 cells, NTZ was more potent, inducing 40% apoptosis compared to 20% with RM4819. d-nb.info In Caco-2 cells, neither compound induced significant apoptosis, indicating that the apoptotic response is context-dependent. d-nb.info The mechanism of apoptosis is linked to the activation of caspase-3 and the cleavage of PARP. d-nb.info Furthermore, the induction of apoptosis by thiazolides in CRC cells has been shown to be dependent on Glutathione-S-transferase P1 (GSTP1), an enzyme often overexpressed in tumors. nih.govnih.govscispace.com Silencing GSTP1 rendered cells insensitive to the compounds, highlighting the enzyme's critical role in mediating this therapeutic effect. nih.govscispace.com

Other thiazolidin-4-one derivatives have also been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 stage in cancer cell lines like HT-1080 and A-549 through the activation of caspase-3/7. researchgate.netnih.govrsc.org

| Compound | Cell Line | Effect |

| RM4819 (20 µM) | LS174T | 50% apoptosis after 72h; G1 cell cycle arrest |

| NTZ (20 µM) | LS174T | 20% apoptosis after 72h; G1 cell cycle arrest |

| RM4819 (20 µM) | HCT116 | 20% apoptosis after 72h; G1 cell cycle arrest |

| NTZ (20 µM) | HCT116 | 40% apoptosis after 72h; G1 cell cycle arrest |

| RM4819 / NTZ | Caco-2 | No significant apoptosis; G1 cell cycle arrest |

Modulation of Cellular Differentiation Processes

Thiazolidine derivatives, particularly the class known as thiazolidinediones (TZDs), are well-documented modulators of cellular differentiation. nih.govaacrjournals.org These compounds are agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a ligand-activated transcription factor that plays a crucial role in adipocyte differentiation. nih.govaacrjournals.org Upon activation by a TZD, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences to regulate the transcription of genes involved in differentiation and metabolism. nih.gov

The induction of differentiation is closely linked with a reduction in cellular proliferation. aacrjournals.org In both normal and cancerous cells, the thiazolidinedione-induced halt in proliferation is thought to create a window for the cell to proceed towards either terminal differentiation or apoptosis. aacrjournals.org This has significant implications for oncology, as TZDs can induce differentiation in various tumor types. nih.govaacrjournals.org The mechanisms involved include the modulation of the Wnt/β-catenin signaling pathway. nih.govaacrjournals.org Activation of PPARγ can counteract the differentiation-inhibiting effects of Wnt signaling by down-regulating β-catenin, which in turn inhibits the expression of proliferation-associated genes like cyclin D1. aacrjournals.org

Enzyme Inhibition Studies

Aldose Reductase Inhibition

A significant area of research for thiazolidine derivatives is the inhibition of aldose reductase (AR), a key enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway contributes to the development of diabetic complications. Thiazolidine-2,4-dione (TZD) based compounds have been extensively investigated as aldose reductase inhibitors (ARIs). nih.govnih.gov

Numerous studies have synthesized and tested various TZD hybrids for their AR inhibitory activity. For example, a series of benzothiazole-tethered thiazolidine-2,4-diones demonstrated potent inhibition, with compound 8b showing an IC50 value of 0.16 µM, which is comparable to the standard ARI, Epalrestat (IC50 of 0.10 µM). nih.gov Another series of indolyl substituted thiazoline (B8809763) derivatives also showed high potency, with one compound exhibiting an IC50 value of 1.52 ± 0.78 μM against aldose reductase. nih.gov The inhibitory activity is highly dependent on the nature and position of substituents on the aromatic rings attached to the core thiazolidine structure. nih.gov For instance, the presence of a nitro (NO2) group on the aromatic ring of phenacyl-thiazolidine-2,4-dione hybrids resulted in a potent AR inhibitor with an IC50 of 0.22 µM. nih.gov

| Compound Series | Most Potent Compound | IC50 (µM) | Reference Drug (IC50, µM) |

| Phenacyl-TZD Hybrids | 5a (p-NO2 substituted) | 0.22 | Epalrestat (0.10) |

| Benzothiazole-TZD Hybrids | 8b | 0.16 | Epalrestat (0.10) |

| Indolyl Thiazoline Derivatives | 8e | 1.52 | Sorbinil (3.14) |

| Thiazoline Derivatives | 7b | 1.39 | Sorbinil (3.14) |

Angiotensin Converting Enzyme (ACE) Inhibition

The inhibition of Angiotensin-Converting Enzyme (ACE) is a critical strategy in managing hypertension. frontiersin.org While direct studies on "(2S)-2-methyl-1,3-thiazolidine" as an ACE inhibitor are not prominent, the broader class of sulfur-containing heterocyclic compounds has been explored. For instance, the synthesis of 1,4-thiazepine-2,5-diones and 1,4-thiazine-2,5-diones has yielded potent ACE inhibitors. These compounds are considered prodrugs that undergo ring-opening to expose a free sulfhydryl (SH) group, which is crucial for binding to the zinc ion in the active site of ACE, mimicking the mechanism of established inhibitors like Captopril. frontiersin.org Other related heterocyclic structures, such as 2-oxoimidazolidine-4-carboxylic acid derivatives, have also been prepared and evaluated for ACE inhibitory activities. sigmaaldrich.com

Carbonic Anhydrase (CA) Inhibition

Thiazolidinone derivatives have emerged as effective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. nih.govresearchgate.net Certain isoforms, such as hCA IX and XII, are overexpressed in tumors and are targets for anticancer therapies. acs.orgacs.org

Research has focused on synthesizing thiazolidinone-based compounds that can selectively inhibit these cancer-related isoforms over the ubiquitous cytosolic isoforms hCA I and II. A series of thiazolidinone-isatin hybrids functionalized with a benzenesulfonamide (B165840) group (a known zinc-binding group) demonstrated promising and selective inhibition. acs.orgacs.org For example, compound 3h , with a fluorine atom at position 7 of the isatin (B1672199) ring, showed high selectivity for hCA IX and hCA XII with inhibition constants (Ki) of 57.8 nM and 44.3 nM, respectively, while being significantly less active against hCA I and II. acs.orgacs.org Another study on different thiazolidine derivatives reported Ki values against hCA II in the submicromolar to low micromolar range, with compound 6b being the most potent at 0.81 µM. tandfonline.com

| Compound | Target Isoform | Inhibition Constant (K_i) |

| 3h (Thiazolidinone-Isatin Hybrid) | hCA IX | 57.8 nM |

| hCA XII | 44.3 nM | |

| 6b (Thiazolidine Derivative) | hCA II | 0.81 µM |

| 9a (Thiazolidine Derivative) | hCA II | 0.51 µM |

| 10a (Thiazolidine Derivative) | hCA II | 0.73 µM |

Antioxidant Activity Research and Mechanistic Insights

Thiazole and thiazolidinone derivatives are recognized for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. nih.govmdpi.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses. nih.gov

Derivatives of thiazolidine act as antioxidants through several mechanisms. Phenolic derivatives of thiazolidine-2,4-dione, for instance, exhibit potent antiradical and electron-donating activities. dntb.gov.ua The antioxidant capacity is often correlated with quantum chemical parameters like the O–H bond dissociation energy of the phenolic groups. dntb.gov.ua The core thiazolidine structure itself, being a source of cysteine, can contribute to boosting endogenous antioxidant defenses. rsc.org

Studies on various thiazolidinone derivatives with phenolic fragments have shown that their antioxidant activity, measured by radical scavenging and ferric reducing capacity assays, can exceed that of standard antioxidants. mdpi.com The combination of a phenol (B47542) moiety, known for its ability to interrupt radical reactions, with S- and N-containing heterocycles that can decompose hydroperoxides, creates a synergistic antioxidant effect. mdpi.com The development of new thiaproline (thiazolidine-4-carboxylic acid) derivatives is also a promising avenue, as these compounds can scavenge ROS and mitigate free radical-mediated damage. rsc.org

Biological Target Modulation Research (e.g., PPAR-γ Activation in Metabolic Pathway Studies)

The thiazolidine ring is a core structural feature in a class of synthetic antidiabetic drugs known as thiazolidinediones (TZDs), which are known to modulate the activity of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.govnih.gov PPAR-γ is a ligand-activated transcription factor belonging to the nuclear receptor superfamily and is a key therapeutic target for improving insulin (B600854) resistance and glucose uptake. nih.gov It is highly expressed in adipose tissue, as well as in the liver, skeletal muscles, and macrophages. nih.govnih.gov

Upon activation by agonists, PPAR-γ regulates a multitude of biological processes, including adipogenesis, glucose and lipid homeostasis, and insulin sensitivity. nih.gov The activation of PPAR-γ by TZD-class drugs like rosiglitazone (B1679542) and pioglitazone (B448) improves insulin sensitivity by modulating the insulin signaling pathway and increasing the expression and translocation of glucose transporters GLUT1 and GLUT4 to the cell surface, which enhances glucose uptake in adipocytes and skeletal muscle. nih.gov This modulation leads to lower glucose and insulin levels in patients with type 2 diabetes. nih.gov

Research has focused on designing and synthesizing novel thiazolidine derivatives, particularly those with the thiazolidine-2,4-dione scaffold, to act as PPAR-γ modulators. nih.govexcli.de The goal of these studies is often to develop new compounds with potent antidiabetic activity while mitigating the adverse side effects associated with earlier generations of TZDs. nih.gov For instance, molecular docking studies are used to investigate the binding modes and interactions of new thiazolidine derivatives with the PPAR-γ active site, guiding the synthesis of more effective and safer drugs. nih.govexcli.de While these studies highlight the importance of the thiazolidine scaffold, the research is centered on complex derivatives, such as thiazolidine-2,4-diones, rather than the specific compound this compound.

Table 1: Research Findings on Thiazolidinedione (TZD) Derivatives and PPAR-γ Activation

| Compound Class | Specific Examples | Biological Target | Key Research Findings | Citations |

|---|---|---|---|---|

| Thiazolidinediones (TZDs) / Glitazones | Rosiglitazone, Pioglitazone | Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) | Act as synthetic agonists of PPAR-γ, improving insulin sensitivity and reducing blood glucose levels. nih.gov | nih.govnih.govnih.gov |

| Thiazolidinediones (TZDs) / Glitazones | Rosiglitazone, Pioglitazone | Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) | Enhance glucose uptake by increasing the expression and translocation of GLUT1 and GLUT4. nih.gov | nih.gov |

| Novel 2,4-Thiazolidinedione Derivatives | 4-substituted-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid N-[4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-phenyl]-hydrazides | Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) | Designed and synthesized as potential PPAR-γ modulators for antidiabetic activity, showing comparable activity to pioglitazone in preclinical models. | excli.de |

| Thiazolidinediones (TZDs) / Glitazones | Rosiglitazone | Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) | Activation of PPAR-γ leads to the generation of new, smaller adipocytes with enhanced insulin sensitivity. nih.gov | nih.gov |

Research on Biological Processes (e.g., Eumelanin (B1172464) Production Suppression)

Thiazolidine derivatives have been investigated for their potential to suppress the production of eumelanin, the brown-black pigment responsible for skin color. nih.govjst.go.jp This research is driven by the cosmetic and therapeutic interest in skin-whitening agents for treating hyperpigmentation disorders. jst.go.jp The mechanism of action often involves the delivery of cysteine, an amino acid that plays a role in the melanin (B1238610) biosynthesis pathway. nih.govjst.go.jp

In melanin synthesis, cysteine is utilized to produce the reddish-yellow pheomelanin. nih.govjst.go.jp By supplying cysteine, the pathway is shifted away from the production of eumelanin. jst.go.jp However, the direct application of cysteine is hindered by its instability and odor. nih.govjst.go.jp To overcome this, researchers have synthesized thiazolidine derivatives that can act as stable, prolonged-release forms of cysteine. nih.gov

One area of research has focused on derivatives formed from the condensation of cysteine and a ketone or aldehyde. nih.gov For example, N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid ethyl ester (AcCP2Et) was synthesized from cysteine and ethyl pyruvate. nih.gov This compound, which contains a 2-methylthiazolidine (B1581955) core, was shown to suppress melanogenesis in melanocytes in vitro. nih.gov It is proposed that these thiazolidine derivatives are degraded within melanocytes to release cysteine, which then inhibits the formation of dopachrome (B613829), a precursor to eumelanin. nih.gov

Other studies have explored 2-aryl-1,3-thiazolidines as inhibitors of melanogenesis. nih.gov These compounds are believed to function as "masked sulfhydryl agents." nih.gov The thiazolidine ring undergoes cleavage to release a sulfhydryl (-SH) containing compound that can trap dopaquinone, an intermediate in the eumelanin pathway, thereby preventing pigment formation. nih.gov

Table 2: Research Findings on Thiazolidine Derivatives and Eumelanin Suppression

| Compound | Study Type | Mechanism of Action | Key Research Findings | Citations |

|---|---|---|---|---|

| N-acetyl-2-methylthiazolidine-2,4-dicarboxylic acid ethyl ester (AcCP2Et) | In vitro (melanocytes) | Proposed to be a stable, prolonged-release derivative of cysteine that inhibits dopachrome formation after degradation in melanocytes. | Suppressed melanogenesis in melanocytes; demonstrated greater stability and less odor compared to its precursor. | nih.gov |

| 2-(2'-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | In vitro (tyrosinase-catalyzed reaction) | Acts as a masked sulfhydryl agent; the thiazolidine ring cleaves to release a compound that traps enzymatically generated dopaquinone. | Prevented the conversion of L-tyrosine to melanin. | nih.gov |

| Cysteine (Cys) and its derivatives (e.g., N-acetyl-cysteine) | General principle | Utilized in the synthesis of pheomelanin, thereby suppressing the formation of brown-black eumelanin. | Attempts to use these as skin-whitening agents have been made, but are limited by instability and odor. | nih.govjst.go.jp |

Applications in Catalysis and Materials Science Research

Chiral Auxiliary Roles in Asymmetric Synthesis

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction, after which it is typically removed. While research specifically detailing the use of (2S)-2-methyl-1,3-thiazolidine is limited, extensive studies have been conducted on analogous N-acyl thiazolidinone and thiazolidinethione systems. These serve as powerful chiral auxiliaries, particularly in asymmetric aldol reactions, by providing a rigid chiral environment that biases the approach of incoming reagents.

The enolates derived from N-acyl thiazolidine (B150603) derivatives react with aldehydes to form new carbon-carbon bonds with a high degree of stereocontrol, leading to the preferential formation of one diastereomer. For instance, the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one has been shown to condense with various aryl aldehydes, yielding the 'Evans syn' aldol adduct with good to excellent diastereoselectivity. scielo.org.mxresearchgate.net The stereochemical outcome is influenced by the formation of a chelated transition state, which directs the facial selectivity of the reaction. scielo.org.mx

Similarly, N-acyl-1,3-thiazolidine-2-thiones are effective chiral auxiliaries. scielo.org.mx Their chlorotitanium enolates have been demonstrated to provide excellent diastereoselectivities in both propionate and acetate aldol additions. nih.gov The effectiveness of these auxiliaries stems from their ability to form predictable enolate geometries and shield one face of the enolate, thereby directing the electrophilic attack of the aldehyde. nih.gov The auxiliary can be subsequently removed under mild conditions to yield valuable chiral building blocks like β-hydroxy acids, esters, or amides. nih.gov

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|

| Benzaldehyde | 97:3 | 86 |

| 4-Methoxybenzaldehyde | 95:5 | 89 |

| 4-Chlorobenzaldehyde | 96:4 | 85 |

| 4-Nitrobenzaldehyde | 97:3 | 90 |

| 2-Naphthaldehyde | 95:5 | 88 |

The design of chiral ligands is central to metal-catalyzed asymmetric synthesis. The nitrogen and sulfur atoms within the thiazolidine ring offer potential coordination sites for metal centers. However, a review of the current scientific literature does not provide specific examples of this compound or its simple derivatives being employed as ligands in metal-catalyzed reactions, including those involving Rh(II) complexes. While thiazolidine-containing structures have been incorporated into more complex ligands for metals like copper, the direct application of the this compound scaffold for this purpose is not a widely documented area of research. mdpi.com

Organocatalysis Utilizing Thiazolidine Scaffolds

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Chiral amines and their derivatives are a cornerstone of this field. While proline and its derivatives are famous organocatalysts, researchers have explored other cyclic systems. ingentaconnect.comeurekaselect.com However, research into organocatalysis specifically utilizing the this compound scaffold is not prominent in the literature. Studies in this area tend to focus on derivatives of thiazolidine-4-carboxylic acid, which leverage the carboxylic acid functionality for activation, a different catalytic mechanism than what would be expected from the simpler 2-methyl-1,3-thiazolidine structure. ingentaconnect.comeurekaselect.com

Development of Thiazolidine-Based Materials for Specific Research Applications

The thiazolidine ring can be incorporated into larger molecular structures to create functional materials with specific properties. One area of research is the development of multifunctional polymers. These polymers contain multiple reactive groups in each repeating unit, serving as versatile platforms for creating more complex macromolecules through subsequent chemical modifications.

A strategy has been developed to synthesize such multifunctional homopolymers using thiazolidine chemistry. This involves the controlled radical polymerization of a thiazolidine-containing acrylamido monomer. The thiazolidine rings within the resulting polymer act as latent nucleophiles. Through a ring-opening reaction, the polymer's side chains can be modified to expose two distinct reactive sites: a free amine and a thiol group. These sites are then available for further, one-pot functionalization, for example, through disulfide formation and acyl substitution, allowing for the introduction of two different chemical moieties onto each monomer unit. This approach demonstrates the utility of the thiazolidine scaffold in materials science for creating complex, tailored macromolecules for specific research applications.

Advanced Analytical Methodologies for Research and Bioanalysis

Method Development for Identification and Quantification in Complex Biological Matrices

Developing robust analytical methods for (2S)-2-methyl-1,3-thiazolidine in biological matrices such as plasma, urine, or tissue homogenates presents significant challenges due to the complexity of these samples and the potentially low concentrations of the analyte. Method development involves a systematic approach to optimize each step of the analytical process, from sample preparation to final detection.

The primary goal of sample preparation is to remove interfering substances from the biological matrix and to isolate and concentrate the target analyte, this compound, to a level suitable for instrumental analysis. The choice of technique depends on the nature of the biological matrix and the physicochemical properties of the analyte.

Deproteinization: Proteins are abundant in biological fluids like plasma and can interfere with analysis by precipitating in the analytical column or ion source of a mass spectrometer. A common and straightforward method for protein removal is precipitation, often achieved by adding an organic solvent such as acetonitrile (B52724). For instance, in the analysis of thiazolidinone derivatives in rat plasma, deproteinization with acetonitrile has been shown to be a rapid and effective sample preparation step nih.gov. This approach is highly applicable for the analysis of this compound due to its simplicity and efficiency in producing a clean sample extract.

Solid-Phase Extraction (SPE): For more complex matrices or when lower detection limits are required, solid-phase extraction is a powerful preconcentration and cleanup technique. SPE utilizes a solid sorbent to selectively retain the analyte while interfering compounds are washed away. For compounds similar in polarity to this compound, a C18 sorbent can be effective. The protocol involves conditioning the SPE column, loading the sample, washing away impurities, and finally eluting the analyte with a suitable organic solvent nih.gov. This not only cleans the sample but also allows for the concentration of the analyte, thereby enhancing the sensitivity of the subsequent analysis.

A summary of common sample preparation techniques is presented in the table below.

| Technique | Principle | Advantages | Considerations for this compound |

| Deproteinization | Precipitation of proteins using organic solvents (e.g., acetonitrile, methanol) or acids (e.g., perchloric acid). | Simple, fast, and cost-effective. | Efficient for plasma and serum samples. Choice of solvent can affect analyte recovery. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility. | Good for removing highly polar or non-polar interferences. | Solvent selection is critical to ensure high recovery of this compound. |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | High selectivity, high concentration factor, and potential for automation. | Sorbent type (e.g., C18, HILIC) must be optimized for the polarity of the analyte. |

Derivatization is a chemical modification of the analyte to improve its analytical properties. For this compound, derivatization can be employed to enhance its detectability by chromatography and mass spectrometry. This is particularly useful if the parent compound has poor ionization efficiency or lacks a suitable chromophore for UV detection.